
プソモニック酸D
概要
説明
Pseudomonic acid D is a minor antibiotic produced by the bacterium Pseudomonas fluorescens. It is part of a group of compounds known as pseudomonic acids, which also includes pseudomonic acids A, B, and C. These compounds are known for their antibacterial properties, particularly against Gram-positive bacteria. Pseudomonic acid D is structurally characterized by a monic acid core attached to a 9-hydroxynonanoic acid side chain through an ester linkage .
科学的研究の応用
Pseudomonic acid D has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antibacterial properties and potential use in controlling bacterial infections.
Medicine: Explored for its potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Utilized in the development of new antibiotics and antibacterial agents.
作用機序
Pseudomonic Acid D, also known as Pseudomonic D, is a microbial inhibitor that is part of a group of compounds known as pseudomonic acids. These compounds are produced by the bacterium Pseudomonas fluorescens .
Target of Action
The primary target of Pseudomonic Acid D is bacterial protein synthesis . It specifically inhibits the activity of bacterial isoleucyl-tRNA synthetase , an enzyme that plays a crucial role in protein synthesis.
Mode of Action
Pseudomonic Acid D interacts with its target, the bacterial isoleucyl-tRNA synthetase, by binding to it and inhibiting its activity . This inhibition disrupts the process of protein synthesis within the bacterial cell, leading to a halt in bacterial growth and replication .
Biochemical Pathways
Pseudomonic Acid D affects the protein synthesis pathway in bacteria . By inhibiting the activity of bacterial isoleucyl-tRNA synthetase, it prevents the proper functioning of this pathway, leading to a disruption in the production of essential proteins for the bacteria .
Result of Action
The molecular and cellular effects of Pseudomonic Acid D’s action include the disruption of protein synthesis in bacterial cells . This leads to a halt in bacterial growth and replication, effectively inhibiting the bacteria’s ability to cause infection .
Action Environment
The action of Pseudomonic Acid D can be influenced by various environmental factors. For instance, the production of pseudomonic acids, including Pseudomonic Acid D, by Pseudomonas fluorescens can be affected by different culture mediums and fermentation conditions . Furthermore, resistance to mupirocin, which includes Pseudomonic Acid D, has been observed due to its wide use without prescription .
生化学分析
Biochemical Properties
Pseudomonic Acid D, like other pseudomonic acids, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pseudomonic acids are known to inhibit protein synthesis in targeted bacteria
Cellular Effects
Pseudomonic Acid D has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of Pseudomonic Acid D are still being explored.
Molecular Mechanism
The molecular mechanism of Pseudomonic Acid D involves its interaction with biomolecules to exert its effects at the molecular level. It is known to inhibit protein synthesis, which can lead to changes in gene expression
Temporal Effects in Laboratory Settings
The effects of Pseudomonic Acid D over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are areas of active research. Current knowledge suggests that pseudomonic acids have a significant role in controlling MRSA outbreaks .
準備方法
Synthetic Routes and Reaction Conditions: Pseudomonic acid D can be synthesized from monic acid A. The preparation involves the isolation and identification of pseudomonic acid D from the fermentation broth of Pseudomonas fluorescens . The synthetic route typically includes steps such as esterification and purification to achieve the desired compound.
Industrial Production Methods: Industrial production of pseudomonic acid D involves the fermentation of Pseudomonas fluorescens in a controlled environment. The fermentation process requires specific culture media and conditions to optimize the yield of pseudomonic acids. The product is then recovered through various purification steps to ensure high purity .
化学反応の分析
Types of Reactions: Pseudomonic acid D undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
類似化合物との比較
Pseudomonic Acid A: The principal component of mupirocin, with strong antibacterial activity.
Pseudomonic Acid B: Another component of mupirocin, with similar antibacterial properties.
Pseudomonic Acid C: A minor component with less studied properties.
Uniqueness: Pseudomonic acid D is unique due to its specific structure and the distinct pathway it uses to inhibit bacterial protein synthesis. Unlike other pseudomonic acids, it has a different ester linkage and side chain configuration, which may contribute to its unique antibacterial properties .
特性
IUPAC Name |
(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJFSVDQPCELW-VCXQKUNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85248-93-7 | |
| Record name | Pseudomonic acid D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085248937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOMONIC ACID D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IC2993TO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


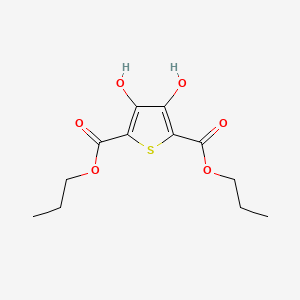
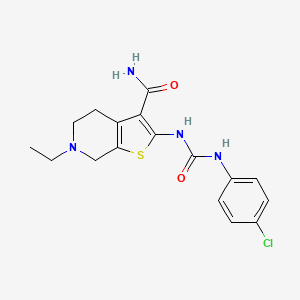
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1679743.png)
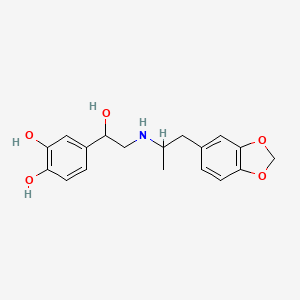

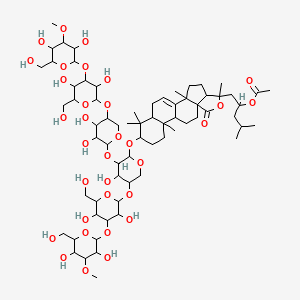


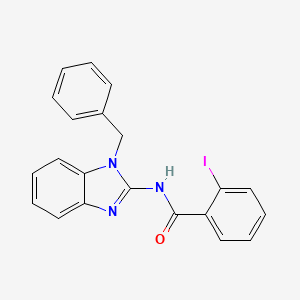
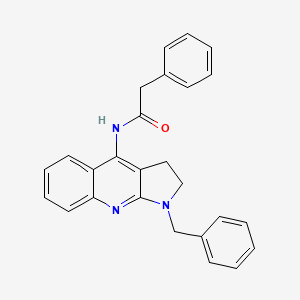
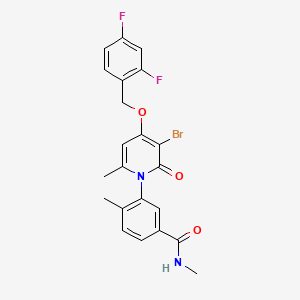


![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679760.png)
